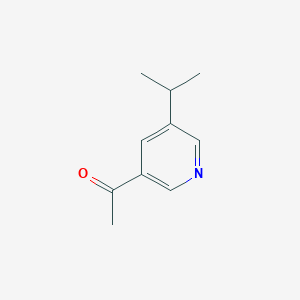
1-(5-Isopropylpyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Isopropylpyridin-3-yl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound features an ethanone group attached to the pyridine ring at the 3-position, with an isopropyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1-(5-Isopropylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-isopropylpyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired ethanone derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: 1-(5-Isopropylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(5-Isopropylpyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 1-(5-Isopropylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring’s nitrogen atom can act as a nucleophile or base, facilitating reactions with electrophiles or acids.
類似化合物との比較
- 1-(6-Isopropylpyridin-3-yl)ethanone
- 1-(5-Isopropylpyridin-2-yl)ethanone
- 1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone
- 1-(Thiophen-3-yl)ethanone
Uniqueness: 1-(5-Isopropylpyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-(5-propan-2-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-4-10(8(3)12)6-11-5-9/h4-7H,1-3H3 |
InChIキー |
HURVIAHYYRQEHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CN=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)





![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)

